molecular formula C8H23NO10P2 B12788426 Einecs 300-994-9 CAS No. 88394-54-1

Einecs 300-994-9

Cat. No.: B12788426
CAS No.: 88394-54-1
M. Wt: 355.22 g/mol
InChI Key: XSJQANZPJMQASX-UHFFFAOYSA-N
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Description

Phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) is a complex organophosphorus compound. It is known for its unique chemical properties and wide range of applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its ability to form strong bonds with metal ions, making it useful in various industrial and scientific applications.

Properties

CAS No.

88394-54-1

Molecular Formula

C8H23NO10P2

Molecular Weight

355.22 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid

InChI

InChI=1S/C6H15NO3.C2H8O7P2/c8-4-1-7(2-5-9)3-6-10;1-2(3,10(4,5)6)11(7,8)9/h8-10H,1-6H2;3H,1H3,(H2,4,5,6)(H2,7,8,9)

InChI Key

XSJQANZPJMQASX-UHFFFAOYSA-N

Canonical SMILES

CC(O)(P(=O)(O)O)P(=O)(O)O.C(CO)N(CCO)CCO

Related CAS

93966-43-9

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) typically involves the reaction of phosphonic acid derivatives with nitrilotris(ethanol). The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The process generally involves the following steps:

    Preparation of Phosphonic Acid Derivatives: Phosphonic acid derivatives are prepared by reacting phosphorus trichloride with water or steam. This reaction produces phosphonic acid, which can then be further reacted to form various derivatives.

    Reaction with Nitrilotris(ethanol): The phosphonic acid derivatives are then reacted with nitrilotris(ethanol) under controlled conditions. The reaction is typically carried out in a solvent such as water or an organic solvent, and the temperature and pH are carefully controlled to ensure the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and yield, and various purification steps are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.

    Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various other reagents depending on the specific reaction. The conditions for these reactions vary, but they typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may produce reduced derivatives.

Scientific Research Applications

Phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a chelating agent to bind metal ions. It is also used in various chemical reactions as a reagent or catalyst.

    Biology: In biology, it is used in studies involving metal ion interactions and as a component in various biochemical assays.

    Medicine: In medicine, this compound is used in the development of pharmaceuticals and as a component in diagnostic assays.

    Industry: In industry, it is used in water treatment processes, as a corrosion inhibitor, and in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) involves its ability to form strong bonds with metal ions. This binding ability allows it to act as a chelating agent, sequestering metal ions and preventing them from participating in unwanted reactions. The molecular targets and pathways involved in its action include various metal ions and their associated biochemical pathways.

Comparison with Similar Compounds

Phosphonic acid, (1-hydroxyethylidene)bis-, compd. with 2,2’,2’'-nitrilotris(ethanol) is unique in its ability to form strong bonds with metal ions. Similar compounds include:

    Phosphorous Acid: Phosphorous acid is another organophosphorus compound with similar properties, but it differs in its molecular structure and reactivity.

    Phosphoric Acid: Phosphoric acid is a related compound with different chemical properties and applications.

    Aminophosphonic Acids: These compounds have similar chelating properties but differ in their specific chemical structures and applications.

Q & A

Basic: What are the standard protocols for synthesizing and characterizing Einecs 300-994-9?

Methodological Answer:
Synthesis typically follows protocols from peer-reviewed literature, such as controlled reflux reactions or catalytic processes. Characterization requires multi-modal analysis:

  • Structural Confirmation : Use NMR (¹H/¹³C) and FT-IR to verify functional groups .
  • Purity Assessment : HPLC or GC-MS with retention time matching against standards .
  • Crystallinity : X-ray diffraction (XRD) for solid-state structure .
    Document reaction conditions (temperature, solvent, catalyst) meticulously to ensure reproducibility .

Basic: How can researchers design experiments to assess the compound’s stability under varying environmental conditions?

Methodological Answer:
Adopt accelerated stability testing frameworks:

  • Thermal Stability : Thermogravimetric analysis (TGA) at incremental temperatures (e.g., 25–300°C) to identify decomposition thresholds .
  • Photostability : Expose samples to UV-Vis light (e.g., 365 nm) and monitor degradation via UV-spectroscopy .
  • Humidity Sensitivity : Use controlled humidity chambers (e.g., 40–80% RH) with periodic sampling for HPLC analysis .
    Include negative controls (e.g., inert atmospheres) to isolate degradation pathways .

Advanced: How should researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) across studies?

Methodological Answer:

  • Data Reanalysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in published datasets .
  • Replicate Under Standardized Conditions : Control variables like solvent purity and calibration of calorimetry instruments .
  • Cross-Validate Methods : Compare results from differential scanning calorimetry (DSC) with computational models (e.g., DFT calculations) .
    Publish detailed uncertainty assessments to contextualize discrepancies .

Advanced: What strategies optimize the compound’s reactivity in catalytic applications while minimizing byproducts?

Methodological Answer:

  • Kinetic Profiling : Use stopped-flow techniques to monitor intermediate species and adjust reactant stoichiometry .
  • Surface Modification : Functionalize catalysts (e.g., silica-supported ligands) to enhance selectivity .
  • In Situ Spectroscopy : Employ Raman or IR spectroscopy to track reaction pathways in real time .
    Report turnover numbers (TON) and turnover frequencies (TOF) to quantify efficiency .

Basic: What are the ethical and procedural guidelines for citing prior studies on this compound?

Methodological Answer:

  • Literature Review : Use databases like SciFinder or Reaxys, filtering for peer-reviewed journals (avoid non-academic sources like ) .
  • Citation Standards : Follow ACS or APA style, ensuring all claims are traceable to original data .
  • Conflict Identification : Highlight methodological differences (e.g., solvent choice, instrumentation) when contrasting results .

Advanced: How can researchers integrate this compound into multi-component systems (e.g., polymer blends) without phase separation?

Methodological Answer:

  • Compatibility Screening : Use Hansen solubility parameters (HSP) to predict miscibility .
  • Morphological Analysis : Employ SEM/TEM to visualize phase boundaries and adjust annealing conditions .
  • Dynamic Mechanical Analysis (DMA) : Measure glass transition temperatures (Tg) to assess interfacial adhesion .
    Publish ternary phase diagrams to guide future formulations .

Basic: What statistical methods are recommended for analyzing dose-response data in toxicological studies?

Methodological Answer:

  • Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression tools (e.g., GraphPad Prism) .
  • Error Propagation : Calculate confidence intervals for IC50/EC50 values via bootstrapping .
  • Sensitivity Analysis : Vary assay parameters (e.g., incubation time) to test robustness .

Advanced: How can machine learning models improve predictive accuracy for the compound’s bioactivity?

Methodological Answer:

  • Feature Selection : Use SHAP values to prioritize molecular descriptors (e.g., logP, polar surface area) .
  • Model Training : Curate datasets from ChEMBL or PubChem, splitting into training/validation sets (80:20) .
  • Uncertainty Quantification : Apply Monte Carlo dropout in neural networks to estimate prediction confidence .
    Publish code and hyperparameters to enable replication .

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